An In-depth Technical Guide to 4-Chloro-6-methoxypyrimidine: A Cornerstone Intermediate in Modern Synthesis
An In-depth Technical Guide to 4-Chloro-6-methoxypyrimidine: A Cornerstone Intermediate in Modern Synthesis
Foreword: The Unassuming Power of a Substituted Pyrimidine
In the intricate landscape of pharmaceutical and agrochemical research, the pyrimidine scaffold stands as a testament to nature's efficiency and a cornerstone for synthetic innovation.[1][2] Among the vast family of pyrimidine derivatives, 4-Chloro-6-methoxypyrimidine (CAS Number: 26452-81-3 ) emerges as a particularly versatile and strategic building block.[3][4][5][6][7] Its value lies not in its own biological activity, but in the latent potential held within its unassuming structure. The differential reactivity of its chloro and methoxy substituents provides chemists with a powerful tool for regioselective modifications, enabling the construction of complex molecular architectures with remarkable precision.[1] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of 4-Chloro-6-methoxypyrimidine, from its fundamental properties to its application in cutting-edge synthesis.
Core Physicochemical & Structural Characteristics
4-Chloro-6-methoxypyrimidine is a white crystalline solid or powder at room temperature.[3] Its structural simplicity belies its synthetic utility, offering two distinct points for chemical modification.
| Property | Value | Source(s) |
| CAS Number | 26452-81-3 | [3][4][5][6] |
| Molecular Formula | C5H5ClN2O | [3][4][6][7] |
| Molecular Weight | 144.56 g/mol | [3][4][6] |
| Melting Point | 34.5-35.0 °C | [3] |
| Boiling Point | 80 °C at 18 mmHg | [3] |
| Density | ~1.292 g/cm³ (Predicted) | [3] |
| Appearance | White crystal or crystalline powder | [3] |
| Solubility | Soluble in organic solvents like ethanol, ether, and dimethylformamide. | [3] |
| MDL Number | MFCD06200211 | [4][7][8] |
| Synonyms | 6-Chloro-4-pyrimidinyl methyl ether; Pyrimidine, 4-chloro-6-methoxy- | [4] |
Synthesis & Chemical Reactivity: A Tale of Two Functional Groups
The synthetic utility of 4-Chloro-6-methoxypyrimidine stems from the distinct electrophilic nature of the carbon atoms at positions 4 and 6, which are attached to the chloro and methoxy groups, respectively. The chlorine atom, being a good leaving group, makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][9]
Illustrative Synthetic Pathway
While multiple synthetic routes exist, a common approach involves the selective reaction of a dichlorinated pyrimidine precursor. The following diagram and protocol illustrate a regioselective synthesis of a related ethoxy-pyrimidine, which follows the same principles as the synthesis of 4-Chloro-6-methoxypyrimidine.
Caption: Workflow for regioselective substitution on a dichloropyrimidine scaffold.
Protocol: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
This protocol demonstrates the principle of regioselective substitution, which is central to the synthesis of asymmetrically substituted pyrimidines like 4-Chloro-6-methoxypyrimidine.[10]
-
Preparation of Nucleophile: Prepare a fresh solution of sodium ethoxide (EtONa) (1.1 equivalents) in ethanol (EtOH).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1.0 equivalent) in ethanol at approximately 20°C.[10]
-
Nucleophilic Addition: Add the freshly prepared EtONa solution dropwise to the stirred solution of the dichloropyrimidine.[10]
-
Reaction Monitoring: Allow the mixture to stir at room temperature, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) (typically 2 hours).[10]
-
Workup: Once the reaction is complete, add dichloromethane (DCM) followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and transfer to a separatory funnel.[10]
-
Extraction: Extract the aqueous phase with DCM.[10]
-
Isolation: Combine the organic phases, dry over sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the final product, 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.[10]
Key Reactions and Transformations
The strategic placement of the chloro and methoxy groups allows for a variety of subsequent chemical transformations:
-
Nucleophilic Substitution: The chlorine at the C4 position is readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides. This is a cornerstone reaction for building molecular diversity.[1]
-
Conversion to Dichloro- and Dihydroxy-pyrimidines: 4-Chloro-6-methoxypyrimidine can serve as an intermediate in the synthesis of other key pyrimidine building blocks. For instance, it can be reacted with a hydrogen halide to produce 4-chloro-6-hydroxypyrimidine, which can then be further processed to 4,6-dichloropyrimidine.[11]
Caption: Major reaction pathways for 4-Chloro-6-methoxypyrimidine.
Applications in Drug Discovery and Agrochemicals
4-Chloro-6-methoxypyrimidine is a widely used intermediate in the synthesis of a variety of biologically active compounds, including antitumor, antiviral, and antihypertensive drugs.[3] Its utility is also prominent in the agrochemical industry, for example, in the synthesis of herbicides.[12] The ability to selectively introduce different functional groups at the C4 and C6 positions allows for the fine-tuning of a molecule's properties to optimize its interaction with biological targets.[1][13]
Caption: Logical flow from building block to candidate molecule.
Safety, Handling, and Storage
As with any chemical reagent, proper handling of 4-Chloro-6-methoxypyrimidine is crucial to ensure laboratory safety. It is classified as an irritant and may cause serious eye damage.[3][14][15]
| Hazard Information | Precautionary Measures |
| GHS Pictogram | GHS07 (Irritant)[4] |
| Hazard Statements | H302: Harmful if swallowed.[4] H315: Causes skin irritation.[14] H319: Causes serious eye irritation.[14][15] H335: May cause respiratory irritation.[4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[14][16] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][15][16] |
Protocol: Safe Handling and Storage
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][17] Ensure that eyewash stations and safety showers are readily accessible.[16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[3][16][17]
-
Handling: Avoid direct contact with skin and eyes.[3][17] Prevent the formation of dust.[17]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][4] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3][16]
-
Spill Response: In case of a spill, prevent dust dispersion.[14] Pick up and arrange for disposal in a sealed container without creating dust.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[3][16]
-
Skin: Wash off with plenty of soap and water. If irritation occurs, seek medical attention.[14][16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[16]
-
Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[16]
-
Conclusion
4-Chloro-6-methoxypyrimidine (CAS No. 26452-81-3) is far more than a simple chemical compound; it is an enabling tool for innovation in the life sciences. Its well-defined reactivity and strategic functionalization make it an invaluable intermediate for constructing novel molecules with therapeutic and agrochemical potential. A thorough understanding of its properties, synthesis, reactivity, and safe handling procedures is essential for any researcher looking to leverage its synthetic power. As the quest for new drugs and more effective crop protection agents continues, the importance of foundational building blocks like 4-Chloro-6-methoxypyrimidine is set to endure.
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